molecular formula C11H11NO2 B1357064 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate CAS No. 87254-55-5

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate

Cat. No. B1357064
CAS RN: 87254-55-5
M. Wt: 189.21 g/mol
InChI Key: JTJCJMYVKXVWIJ-UHFFFAOYSA-N
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Description

The compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl­oxy)acetic acid monohydrate” is a derivative of commercially available Carbofuran, which is a carbamate-based insecticide . Another related compound is "2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine" .


Molecular Structure Analysis

In the compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl­oxy)acetic acid monohydrate”, the dihydrobenzofuran ring adopts an envelope conformation with the substituted C atom 0.142 Å out of the least-squares plane .


Physical And Chemical Properties Analysis

The molecular weight of “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” is 163.22 g/mol .

Scientific Research Applications

Environmental Stability and Degradation

The environmental stability and degradation of derivatives, such as carbofuran, which is structurally related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, have been studied in water-restricted environments. Research by Morales et al. (2012) highlights the significant impact of soil composition and structure on the stability of carbamates, including those related to this compound. The study found that the presence of restricted aqueous media in the environment could significantly reduce the half-life of these pesticides, emphasizing the importance of environmental factors in the degradation process (Morales et al., 2012).

Synthetic Pathways and Environmental Considerations

Békássy et al. (2007) discussed an environmentally friendly synthesis pathway for benzofurane derivatives, important for pharmaceutical activities, highlighting the shift towards less harmful and more sustainable chemical synthesis methods. This research points towards the ongoing efforts in the chemical industry to find greener alternatives for synthesizing compounds related to this compound (Békássy et al., 2007).

Biodegradation and Environmental Remediation

The work by Chaudhry et al. (2002) investigates the biotransformation of carbofuran, a compound related to this compound, into less harmful metabolites by Pseudomonas sp. 50432. This research emphasizes the potential of microbial pathways in degrading toxic pesticides and reducing their environmental impact, which could be relevant for similar compounds (Chaudhry et al., 2002).

Novel Chemical Syntheses and Applications

Hu et al. (2018) described a novel palladium-catalyzed process for synthesizing difunctionalized benzofuran derivatives, demonstrating advanced chemical synthesis techniques that could be applicable to a wide range of compounds, including this compound. This work highlights the importance of catalysis in modern organic synthesis for producing complex molecules with high efficiency and selectivity (Hu et al., 2018).

properties

IUPAC Name

7-isocyanato-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2)6-8-4-3-5-9(12-7-13)10(8)14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJCJMYVKXVWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594474
Record name 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87254-55-5
Record name 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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